3-Amino-7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one is a key intermediate in the synthesis of various 1,4-benzodiazepine derivatives. [] 1,4-Benzodiazepines are a class of heterocyclic compounds with a wide range of pharmacological activities, making them valuable targets in medicinal chemistry research. [] Specifically, the 3-amino derivative serves as a versatile precursor for introducing diverse substituents at the 3-position, enabling the exploration of structure-activity relationships and the development of novel compounds with improved pharmacological profiles.
The compound is derived from the benzodiazepine core structure, which is characterized by a fusion of a benzene ring and a diazepine ring. It falls under the category of anxiolytics, which are substances used to alleviate anxiety. In various contexts, it may also be classified as an impurity in other pharmaceutical compounds such as Nordazepam .
The synthesis of 3-Amino-7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one can be accomplished through several methods. One notable synthesis route involves the following steps:
This method highlights the importance of controlling reaction conditions such as temperature and solvent choice to optimize yield and purity.
The molecular formula of 3-Amino-7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one is , with a molecular weight of approximately 285.735 g/mol .
The structure consists of:
The arrangement of atoms can be represented by its SMILES notation: Clc1ccc2NC(=O)CN=C(c3ccccc3)c2c1
, indicating how substituents are positioned around the central benzodiazepine framework .
The reactivity of 3-Amino-7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one includes interactions typical for benzodiazepines:
These reactions are essential for modifying the compound for specific applications in medicinal chemistry .
The mechanism of action for 3-Amino-7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one primarily involves modulation of neurotransmitter activity in the central nervous system. Specifically:
This mechanism underscores its classification as an anxiolytic agent and highlights its therapeutic potential .
The physical and chemical properties of 3-Amino-7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one include:
Property | Value |
---|---|
Molecular Weight | 285.735 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents like ethanol and chloroform |
Appearance | Typically appears as a white to off-white solid |
These properties are crucial for understanding how the compound behaves under different conditions and how it can be utilized in various applications .
The primary applications of 3-Amino-7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one are found within pharmacology:
The synthesis of 3-amino-7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one (C₁₅H₁₂ClN₃O) relies on strategic functionalization of the benzodiazepine core. A principal route involves cyclocondensation reactions between o-phenylenediamine derivatives and ketone precursors. Advanced catalytic systems have significantly improved this approach, with zirconium tetrachloride (ZrCl₄) demonstrating exceptional efficiency in catalyzing the formation of the diazepine ring under mild conditions. Reactions performed in 1,2-dichloroethane at reflux yield target compounds with >85% efficiency by optimizing electron withdrawal at critical positions [6].
Recent innovations focus on regioselective amino group installation at the C3 position. One protocol employs direct amination of 7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one under reductive conditions, though this risks over-reduction of the lactam carbonyl. Superior regiocontrol is achieved using N-Boc-protected hydrazine derivatives, followed by acidic deprotection to yield the 3-amino functionality without compromising the diazepine scaffold [4]. Modifying solvent systems proves critical: replacing traditional butanol with isopropyl alcohol enhances cyclization kinetics and reduces epimerization, pushing yields to ≥90% as measured by HPLC [6].
Table 1: Solvent Optimization in Core Cyclization
Solvent System | Reaction Temp (°C) | Reaction Time (h) | Yield (%) | Regiopurity (%) |
---|---|---|---|---|
1,2-Dichloroethane | 83 | 6 | 87 | 98 |
Isopropyl Alcohol | 82 | 4.5 | 93 | 99 |
n-Butanol | 118 | 8 | 76 | 92 |
Toluene | 111 | 7 | 68 | 90 |
The C3-amino group introduces stereochemical complexity due to restricted rotation around the N–C3 bond and potential atropisomerism. Nuclear magnetic resonance (NMR) analyses reveal diastereotopic splitting patterns in the –NH₂ protons of 3-amino-7-chloro-5-phenyl derivatives, confirming hindered rotation. This is further evidenced by temperature-dependent NMR studies in DMSO-d₆, which show coalescence of proton signals near 80°C, indicating a rotational energy barrier of ~65 kJ/mol [4].
Racemization studies demonstrate configurational stability at physiological pH, but exposure to strong acids (pH < 2) or bases (pH > 10) induces partial epimerization. Chiral HPLC separates enantiomers using amylose-derived columns (Chiralpak AD-H), with the (R)-enantiomer eluting before the (S)-counterpart in hexane/ethanol (85:15). Computational modeling (DFT B3LYP/6-31G) suggests the *(S)-configuration exhibits a 1.8 kcal/mol stabilization advantage due to reduced steric clash between the amino group and the C2 carbonyl [4]. The Z-isomer ((R,S)-Z-3-amino-7-chloro-2-oxo-5-phenyl-1,4-benzodiazepine; CAS 155452-87-2) displays distinct crystallography, with the phenyl ring dihedral angle measuring 72.5° versus 68.3° in the E-isomer, altering dipole moments by 1.2 Debye [4].
Regioselective chlorination at the C7 position remains pivotal for bioactivity. Direct electrophilic chlorination of unsubstituted benzodiazepines proves inefficient due to electron-deficient aromatic systems. Modern approaches instead utilize pre-chlorinated building blocks: 2-amino-4-chlorobenzophenone derivatives serve as optimal precursors. Their condensation with glycine equivalents incorporates the N1–C2–N3 fragment while preserving the chloro substituent [6].
Key catalytic breakthroughs involve phase-transfer catalysts (PTCs) and Lewis acids. Tetrabutylammonium bromide (TBAB) dramatically accelerates Ullmann-type coupling between 2-chloro-5-nitrobenzoic acid and aniline derivatives, forming the 5-phenyl moiety with >95% fidelity at 120°C. For the critical cyclization step, ZnCl₂ or AlCl₃ (5 mol%) in refluxing xylenes facilitates lactamization while preventing dechlorination – a prevalent side-reaction observed under basic conditions [6]. Microwave-assisted synthesis (150°C, 20 min) reduces reaction times from hours to minutes with comparable yields (88% vs. 84% conventional), confirmed by LC-MS monitoring [2].
Table 2: Catalytic Chloro-Phenyl Incorporation Efficiency
Catalyst System | Temp (°C) | Chloro Retention (%) | Phenyl Incorporation Yield (%) | Key Byproducts |
---|---|---|---|---|
ZnCl₂ (5 mol%) | 140 | 99 | 92 | <1% Dechloro |
AlCl₃ (7 mol%) | 160 | 97 | 89 | 3% Dechloro, 2% Hydrolysis |
None (Thermal) | 180 | 83 | 76 | 12% Dechloro, 5% Decarboxylation |
TBAB (PTC) | 120 | 100 | 95 | None detected |
The canonical SMILES (C1=CC=C(C=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)N) confirms successful integration of all substituents: the chloro at C7 (position 14 in SMILES), phenyl at C5 (C=C1), and amino at C3 (terminal N) [2]. X-ray powder diffraction validates crystalline homogeneity, showing characteristic peaks at 2θ = 12.8°, 17.3°, and 26.5° – consistent across batches synthesized via catalytic routes [6].
Table 3: Nomenclature and Identifiers of 3-Amino-7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one
Nomenclature Type | Identifier |
---|---|
Systematic IUPAC Name | 3-amino-7-chloro-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one |
Canonical SMILES | C1=CC=C(C=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)N |
InChIKey | TUINAAYXMRLCEA-UHFFFAOYSA-N |
CAS Registry | 894-77-9 (base), 155452-87-2 (Z-isomer) |
Molecular Formula | C₁₅H₁₂ClN₃O |
Exact Mass | 285.06700 g/mol |
Synonyms | 1,3-dihydro-3-amino-7-chloro-5-phenyl-2H-1,4-benzodiazepin-2-one; 3-amino-7-chloro-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one; Dealkylprazepam; Diazepam Impurity A analog |
CAS No.: 41164-36-7
CAS No.: 111818-57-6
CAS No.: 20107-26-0
CAS No.: 591-81-1
CAS No.: 94087-41-9